Glycine Ethyl Ester Achieves 2-Fold Higher Functionalization of Fullerenes Compared to Methyl Ester
In the nucleophilic addition to the metallofullerene Gd@C82, glycine ethyl ester demonstrates a significantly higher degree of cage functionalization due to its superior solubility in organic solvents. While glycine methyl ester is limited to the addition of only four groups to the fullerene cage, glycine ethyl ester can add as many as eight [1]. This 100% increase in functionalization capacity is a critical differentiator for researchers engineering fullerene-based nanomaterials.
| Evidence Dimension | Maximum number of ester groups added to Gd@C82 fullerene cage |
|---|---|
| Target Compound Data | 8 groups |
| Comparator Or Baseline | Glycine methyl ester: 4 groups |
| Quantified Difference | 100% increase (8 vs. 4 groups) |
| Conditions | Nucleophilic addition reaction in alcohol/toluene solvent system, analyzed by MALDI-TOF MS. |
Why This Matters
This data proves glycine ethyl ester is the required starting material for achieving high-density surface functionalization of endohedral metallofullerenes, where the methyl ester would yield an inferior product.
- [1] Hu, Z., et al. (2004). Nucleophilic addition of glycine esters to Gd@C82. Inorganica Chimica Acta, 357(8), 2397-2400. View Source
